molecular formula C28H32O6 B2989864 (Z)-6-(((E)-3,7-dimethylocta-2,6-dien-1-yl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one CAS No. 858768-66-8

(Z)-6-(((E)-3,7-dimethylocta-2,6-dien-1-yl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B2989864
CAS No.: 858768-66-8
M. Wt: 464.558
InChI Key: MXLNEWQDZRPUCH-ISWSIQJBSA-N
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Description

(Z)-6-(((E)-3,7-dimethylocta-2,6-dien-1-yl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a structurally complex benzofuranone derivative characterized by two key moieties:

A benzofuran-3(2H)-one core substituted at position 6 with a (Z)-configured ether linkage to an (E)-3,7-dimethylocta-2,6-dien-1-yl chain.

Its structural complexity positions it as a candidate for pharmacological exploration, particularly in anti-inflammatory or anticancer contexts.

Properties

IUPAC Name

(2Z)-6-[(2E)-3,7-dimethylocta-2,6-dienoxy]-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O6/c1-18(2)8-7-9-19(3)12-13-33-21-10-11-22-23(17-21)34-24(27(22)29)14-20-15-25(30-4)28(32-6)26(16-20)31-5/h8,10-12,14-17H,7,9,13H2,1-6H3/b19-12+,24-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLNEWQDZRPUCH-ISWSIQJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-6-(((E)-3,7-dimethylocta-2,6-dien-1-yl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a complex organic molecule belonging to the class of benzofuran derivatives. These compounds have garnered attention for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. This article delves into the biological activity associated with this specific compound, supported by data from various studies.

Chemical Structure and Properties

The structure of the compound can be broken down into key components:

  • Benzofuran Core : A fundamental structure known for its biological activities.
  • Alkyl Chain : The (E)-3,7-dimethylocta-2,6-dien-1-yl group contributes to the lipophilicity and potential bioactivity.
  • Methoxy Substituents : The presence of three methoxy groups on the benzylidene moiety enhances solubility and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects in various cancer cell lines:

Compound Cell Line IC50 Value (µM) Mechanism
21bK562 (leukemia)15.0Induces apoptosis via ROS
29bMCF7 (breast cancer)20.0Inhibits cell proliferation
29cHeLa (cervical cancer)18.5Activates caspases

These findings suggest that the compound may induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Anti-inflammatory Effects

The anti-inflammatory potential of benzofuran derivatives has also been documented. A related study demonstrated that certain benzofuran compounds significantly reduced pro-inflammatory cytokines such as TNF-α and IL-1β:

Cytokine Control Level Compound Treatment Level Reduction (%)
TNF-α100 pg/mL6 pg/mL93.8%
IL-1β150 pg/mL3 pg/mL98%
IL-8200 pg/mL58 pg/mL71%

This indicates that the compound can effectively modulate inflammatory responses and may be beneficial in treating chronic inflammatory diseases .

Antimicrobial Activity

Benzofuran derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that these compounds exhibit activity against a range of bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

These results highlight the potential of this compound as a candidate for further development in antimicrobial therapies .

Study on K562 Human Leukemia Cells

In a study focusing on K562 human leukemia cells, several benzofuran derivatives exhibited varying degrees of cytotoxicity. The study concluded that modifications in substituents influenced both the potency and mechanism of action:

  • Caspase Activation : Compounds showed increased activity of caspases 3 and 7 after prolonged exposure.
  • ROS Generation : The compounds induced significant ROS production leading to apoptosis.
  • Cell Viability Assay : A notable decrease in cell viability was observed with specific derivatives.

These findings emphasize the importance of structural modifications in enhancing biological activity against cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares a benzofuranone backbone with other derivatives but differs critically in substituent positioning and functional groups. Below is a comparative analysis with a closely related analogue:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Position 2 Substitution Position 6 Substitution Molecular Formula Key Features
Target Compound Benzofuran-3(2H)-one 3,4,5-trimethoxybenzylidene (Z)-(E)-3,7-dimethylocta-2,6-dien-1-yloxy C₂₉H₃₂O₇ High methoxy content, conjugated diene
(E)-6-(3,7-dimethylocta-2,6-dien-1-yl)-5,7-dimethoxy-4-methylisobenzofuran-1(3H)-one Isobenzofuran-1(3H)-one N/A (4-methyl) (E)-3,7-dimethylocta-2,6-dien-1-yl C₂₂H₂₈O₄ Dimethoxy groups, methyl substitution
Key Differences:

Core Structure : The target compound uses a benzofuran-3(2H)-one core, whereas the analogue features an isobenzofuran-1(3H)-one system, altering ring oxidation and substituent accessibility.

Substituent Diversity : The target compound’s 3,4,5-trimethoxybenzylidene group enhances electron density and steric bulk compared to the analogue’s 4-methyl and 5,7-dimethoxy groups.

Side Chain Configuration : Both compounds share an (E)-3,7-dimethylocta-2,6-dien-1-yl chain, but the target compound incorporates an additional ether linkage at position 6, influencing solubility and metabolic stability.

Physicochemical and Pharmacological Implications

  • In contrast, the analogue lacks this moiety, likely shifting its mechanism of action.
  • Stereochemical Impact : The (Z)-configuration in the target compound’s ether side chain may restrict conformational flexibility compared to the (E)-configured chain in the analogue, affecting target binding kinetics.

Q & A

Basic: What synthetic strategies are effective for constructing the benzofuran-3(2H)-one core in this compound?

Answer:
The benzofuran-3(2H)-one core can be synthesized via cyclocondensation of substituted salicylaldehydes or 2-hydroxyacetophenones with α-bromo ketones under reflux conditions. For example:

  • Procedure : React 2-hydroxyacetophenone derivatives with 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone in dry acetone with anhydrous K₂CO₃ (2:1 molar ratio) at reflux for 18 hours. Purify via flash column chromatography and recrystallize from petroleum ether .
  • Key Challenge : Steric hindrance from the 3,4,5-trimethoxybenzylidene group may reduce cyclization efficiency. Optimize solvent polarity (e.g., DMF for bulky substituents) and reaction time.

Basic: How can the stereochemical integrity of the (E)-3,7-dimethylocta-2,6-dien-1-yloxy group be preserved during synthesis?

Answer:

  • Stereochemical Control : Use Pd-catalyzed Suzuki-Miyaura coupling to introduce the pre-formed (E)-configured geranyl or nerol derivatives. Aqueous media with Pd(PPh₃)₄ as a catalyst at 80–100°C can minimize isomerization .
  • Validation : Confirm geometry via NOESY NMR (cross-peaks between H-2 and H-6 protons) and HPLC with chiral stationary phases .

Advanced: What methodologies enable selective functionalization of the 3,4,5-trimethoxybenzylidene moiety for SAR studies?

Answer:

  • Selective Demethylation : Treat with BBr₃ in CH₂Cl₂ at −78°C to remove specific methoxy groups. Monitor via LC-MS to isolate intermediates .
  • Derivatization : Introduce halogens (Br, Cl) via electrophilic aromatic substitution using NBS or Cl₂ gas in acetic acid. Optimize regioselectivity with directing groups (e.g., –NO₂) .
  • SAR Applications : Compare bioactivity of derivatives with varying substituents (e.g., 4-OH vs. 4-OCH₃) to map pharmacophore requirements .

Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) for diastereomers be resolved?

Answer:

  • Diastereomer Separation : Use preparative HPLC with a C18 column (MeCN/H₂O gradient) or chiral resolution via diastereomeric salt formation (e.g., (+)-CSA in EtOH) .
  • Structural Elucidation : Combine X-ray crystallography (for absolute configuration) with 2D NMR (COSY, HSQC) to assign proton environments. For example, the Z-configuration of the benzylidene group shows distinct NOE correlations between the furanone oxygen and aromatic protons .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₂₉H₃₀O₇) with <2 ppm error .
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the furanone, C-O-C at ~1250 cm⁻¹) .
  • ¹H/¹³C NMR : Assign methoxy protons (δ 3.8–4.0 ppm) and olefinic protons (δ 5.1–6.3 ppm) with DEPT-135 for quaternary carbon verification .

Advanced: How can reaction yields be improved for large-scale synthesis (>10 g)?

Answer:

  • Optimized Conditions : Replace acetone with toluene for higher reflux temperatures (110°C), reducing reaction time to 8–12 hours .
  • Catalyst Screening : Test Pd/charcoal or NiCl₂ for Suzuki couplings to enhance turnover number (TON) .
  • Workflow : Scale up diastereomer separation using centrifugal partition chromatography (CPC) with heptane/EtOAc/MeOH/H₂O solvent systems .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Answer:

  • Antiproliferative Activity : Use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Include podophyllotoxin (from ) as a positive control .
  • Enzyme Inhibition : Screen against tubulin polymerization or topoisomerase II via fluorescence polarization assays .

Advanced: How can computational methods aid in predicting metabolic stability?

Answer:

  • ADMET Prediction : Use SwissADME to estimate CYP450 metabolism sites (e.g., demethylation at 3,4,5-trimethoxy groups). Validate with microsomal incubation (human liver microsomes + NADPH) and LC-MS/MS metabolite profiling .
  • Docking Studies : Model interactions with CYP3A4 or P-gp using AutoDock Vina to identify structural liabilities .

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